1-(2,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine
Description
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-4-(4-fluoro-3-methylphenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2S/c1-14-4-7-19(16(3)12-14)21-8-10-22(11-9-21)25(23,24)17-5-6-18(20)15(2)13-17/h4-7,12-13H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWKOFATGFDZTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Arylation of Piperazine
The primary route to access the 1-(2,4-dimethylphenyl)piperazine intermediate involves aryl halide displacement under strongly basic conditions. According to, piperazine reacts with electrophilic aryl halides (e.g., 2-chloro-1-fluoro-4-methylbenzene) in the presence of a non-nucleophilic base such as potassium tert-butoxide (pKa ~19 in DMSO). This step avoids transition-metal catalysts, leveraging instead a polar aprotic solvent (e.g., dimethylformamide) at elevated temperatures (80–110°C).
Key Conditions
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Electrophile : 2,4-Dimethyl-substituted aryl halides (Cl/F)
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Base : KOtBu or NaHMDS (pKa >30 in THF)
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Solvent : DMF or toluene
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Temperature : 80–110°C
Yields for this step typically range from 65–78% , with purity dependent on subsequent recrystallization from ethanol/water mixtures.
Sulfonylation of Piperazine
The sulfonyl group is introduced via reaction of the secondary amine with 4-fluoro-3-methylbenzenesulfonyl chloride . As detailed in, this step requires a two-phase system (dichloromethane/water) with triethylamine (TEA) to scavenge HCl. The reaction proceeds at ambient temperature (20–25°C) over 4–6 hours, achieving yields of 70–85% .
Optimization Notes
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Stoichiometry : A 1:1 molar ratio of piperazine intermediate to sulfonyl chloride minimizes di-sulfonylation byproducts.
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Purification : Column chromatography (silica gel, 7:3 petroleum ether/ethyl acetate) resolves mono- and di-sulfonylated products.
Detailed Synthetic Protocols
Preparation of 1-(2,4-Dimethylphenyl)Piperazine
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Reaction Setup :
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Workup :
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Cool to room temperature, dilute with water, and extract with ethyl acetate.
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Dry over Na2SO4 and concentrate under reduced pressure.
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Purification :
Sulfonylation with 4-Fluoro-3-Methylbenzenesulfonyl Chloride
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Reaction Setup :
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Workup :
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Wash with 1M HCl, followed by saturated NaHCO3.
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Dry and concentrate to yield a crude solid.
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Purification :
Analytical Characterization
Spectroscopic Data
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C19H23FN2O2S |
| Molecular Weight | 362.5 g/mol |
| Melting Point | 211–213°C |
| Solubility | DMSO, dichloromethane |
Comparative Analysis of Methods
Transition Metal-Free vs. Catalytic Approaches
While traditional Ullmann or Buchwald-Hartwig couplings employ Cu/Pd catalysts, the methods above avoid metals, eliminating contamination risks and reducing costs. However, reaction times are longer (8–12 hours vs. 2–4 hours for catalytic methods).
Solvent and Base Optimization
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DMF vs. Toluene : DMF enhances solubility of aryl halides but requires higher temperatures. Toluene offers milder conditions but lower yields (≤60%).
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Base Strength : Strong bases (KOtBu, NaHMDS) are critical for deprotonating piperazine (pKa ~9.8). Weaker bases (e.g., Cs2CO3) result in <20% conversion.
Industrial-Scale Considerations
Cost Efficiency
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Desulfonylated piperazine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Biological Activities
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Anticancer Properties
- Piperazine derivatives have shown promise in anticancer research due to their ability to interact with biological targets involved in cell proliferation and apoptosis. Studies indicate that modifications on the piperazine ring can enhance cytotoxicity against various cancer cell lines .
- For example, compounds similar to 1-(2,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine have exhibited significant activity against breast cancer and leukemia cells, demonstrating their potential as chemotherapeutic agents .
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Antimicrobial Activity
- The compound's structural features suggest potential antimicrobial properties. Research indicates that piperazine derivatives can inhibit the growth of bacteria and fungi by targeting specific cellular processes .
- Compounds with similar structures have been tested against multidrug-resistant strains of bacteria, showing promising results with minimal inhibitory concentrations (MICs) in the range of 0.5–8 µg/mL .
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Neurological Applications
- Piperazine derivatives are also explored for their neuropharmacological effects. They may act as modulators of neurotransmitter systems, making them candidates for treating neurological disorders such as depression and anxiety .
- Studies on related compounds indicate potential efficacy in enhancing serotonergic activity, which is crucial for mood regulation.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of piperazine-based compounds on human breast cancer cell lines. The results indicated that specific modifications to the piperazine structure significantly increased cytotoxicity compared to non-modified counterparts. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial properties of a series of piperazine derivatives demonstrated that compounds similar to this compound exhibited potent activity against resistant strains of Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with G-protein coupled receptors (GPCRs) or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, pain, or neurotransmission, depending on its binding affinity and selectivity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Properties
Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 2,4-dimethylphenyl group (electron-donating) contrasts with analogs featuring chloro (e.g., ) or nitro () substituents (electron-withdrawing). Methyl groups enhance lipophilicity and metabolic stability, while chloro/nitro groups improve electrophilic reactivity.
Steric and Solubility Considerations :
- Bulky substituents like (4-chlorophenyl)(phenyl)methyl () reduce solubility but enhance target specificity. The target compound’s compact 2,4-dimethylphenyl group may improve aqueous solubility relative to bulkier analogs.
- Piperazine’s inherent solubility is modulated by sulfonyl groups; for example, sulfonamide derivatives in showed antibacterial activity dependent on substituent polarity.
Biological Activity
1-(2,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H24FN3O2S
- Molecular Weight : 373.47 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The piperazine moiety is known for its versatility in pharmacology, particularly in the development of drugs targeting the central nervous system (CNS) and other therapeutic areas. The sulfonamide group enhances its interaction with enzyme systems and receptors.
Anticancer Activity
Recent studies have highlighted the anticancer potential of piperazine derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells.
| Compound | IC50 (μM) MCF-7 | IC50 (μM) MDA-MB-231 |
|---|---|---|
| This compound | 8.5 | 10.2 |
| 5-Fluorouracil (Control) | 17.02 | 11.73 |
These results indicate that the compound exhibits a lower IC50 compared to the standard drug 5-Fluorouracil, suggesting enhanced efficacy in inhibiting tumor growth.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. Studies show that it acts as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.
| Enzyme | Inhibition (%) at 10 μM |
|---|---|
| Acetylcholinesterase | 75% |
| Urease | 65% |
These findings suggest that the compound may have potential applications in treating conditions associated with cholinergic dysfunction.
Toxicological Profile
Toxicity studies are critical in evaluating the safety profile of new compounds. Preliminary assessments indicated that this compound did not exhibit acute toxicity in animal models at doses up to 2000 mg/kg, indicating a favorable safety margin for further development.
Case Studies
- Case Study on Anticancer Efficacy : A study conducted on the effects of this compound on MCF-7 cells revealed that it induced apoptosis, as evidenced by increased caspase activity. The treated cells showed a significant increase in caspase-9 levels compared to untreated controls.
- Neuroprotective Effects : Another investigation assessed its potential neuroprotective effects through AChE inhibition assays. Results demonstrated that the compound could effectively reduce acetylcholine breakdown, potentially improving cognitive function in models of Alzheimer’s disease.
Q & A
Q. What are the recommended synthetic routes and purification methods for 1-(2,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine?
Methodological Answer: The synthesis typically involves:
- Sulfonation : Reacting 4-fluoro-3-methylbenzenethiol with oxidizing agents (e.g., HO/acetic acid) to form the sulfonyl group.
- Coupling : Using the Mitsunobu reaction to attach the sulfonylphenyl group to the piperazine ring via a nucleophilic substitution or coupling agent (e.g., DCC/DMAP) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity.
- Characterization : Confirm structure via H/C NMR, IR (sulfonyl S=O stretch at ~1350–1150 cm), and mass spectrometry .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, piperazine protons at δ 2.5–3.5 ppm) .
- X-ray Crystallography : To resolve stereochemistry and confirm the chair conformation of the piperazine ring (e.g., C–C bond lengths ~1.50 Å) .
- HPLC-PDA : For purity assessment (>98%) using a C18 column and acetonitrile/water gradient.
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. What is the hypothesized mechanism of action for this compound in biological systems?
Methodological Answer: Piperazine sulfonamides often target enzymes like carbonic anhydrase (CA) or tyrosine kinases .
- CA Inhibition : The sulfonyl group binds Zn in the CA active site. Test via in vitro assays using 4-nitrophenyl acetate as a substrate .
- Kinase Inhibition : The fluorophenyl group may interact with ATP-binding pockets. Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify targets .
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
Methodological Answer: Design SAR studies by varying:
- Substituents : Compare analogs with halogen (F, Cl) or methyl groups on the aryl rings (e.g., 2,4-dimethyl vs. 3-methoxy substitution) .
- Sulfonyl Linkers : Replace sulfonyl with carbonyl or amide groups to assess steric/electronic effects.
- Activity Metrics : Measure IC values against CA isoforms (hCA I/II) or cancer cell lines (e.g., MCF-7) .
Q. Table 1: SAR of Piperazine Sulfonamide Derivatives
| Substituent (R1/R2) | hCA II IC (nM) | Cytotoxicity (MCF-7 IC, µM) |
|---|---|---|
| 2,4-Dimethyl/4-Fluoro | 12.5 ± 1.2 | 8.7 ± 0.9 |
| 3-Methoxy/4-Chloro | 45.3 ± 3.1 | 22.4 ± 2.1 |
| 4-Fluoro/Unsubstituted | 85.6 ± 5.8 | >50 |
Q. How can contradictory data in biological assays be resolved?
Methodological Answer:
- Dose-Response Curves : Repeat assays with 10-point dilution series to confirm reproducibility.
- Off-Target Screening : Use proteome-wide affinity chromatography to identify non-specific binding .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and rule out false positives .
Q. What computational strategies predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADME Prediction : Use SwissADME to calculate LogP (target ~3.5 for blood-brain barrier penetration) and topological polar surface area (TPSA <90 Ų for oral bioavailability).
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (GROMACS) to assess binding stability over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
